3-Phenacyl-5-(3-fluorobenzylidene)thiazolidine-2,4-dione
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Overview
Description
3-Phenacyl-5-(3-fluorobenzylidene)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a carbonyl group at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenacyl-5-(3-fluorobenzylidene)thiazolidine-2,4-dione typically involves the condensation of thiazolidine-2,4-dione with appropriate aldehydes. One common method is the Knoevenagel condensation, where thiazolidinedione reacts with 3-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Phenacyl-5-(3-fluorobenzylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3-Phenacyl-5-(3-fluorobenzylidene)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Phenacyl-5-(3-fluorobenzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. This activation can lead to improved insulin sensitivity and other metabolic effects .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Rosiglitazone: Similar to pioglitazone, it is used to improve insulin sensitivity.
5-(3-Nitrobenzylidene)-3-phenylthiazolidine-2,4-dione: A compound with similar structural features but different substituents.
Uniqueness
3-Phenacyl-5-(3-fluorobenzylidene)thiazolidine-2,4-dione is unique due to the presence of both phenacyl and fluorobenzylidene groups, which may confer distinct chemical and biological properties compared to other thiazolidinedione derivatives .
Properties
CAS No. |
151956-05-7 |
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Molecular Formula |
C18H12FNO3S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(5E)-5-[(3-fluorophenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12FNO3S/c19-14-8-4-5-12(9-14)10-16-17(22)20(18(23)24-16)11-15(21)13-6-2-1-3-7-13/h1-10H,11H2/b16-10+ |
InChI Key |
BROYDCLOXVZVOZ-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)F)/SC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O |
Origin of Product |
United States |
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